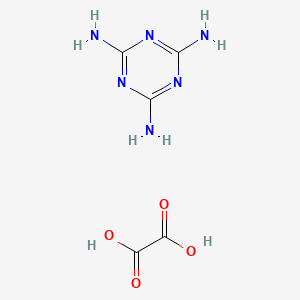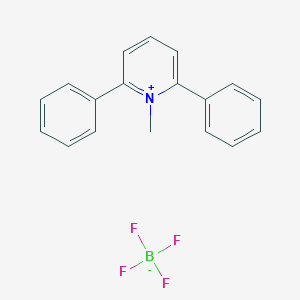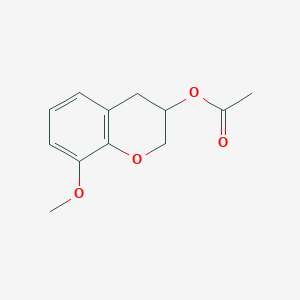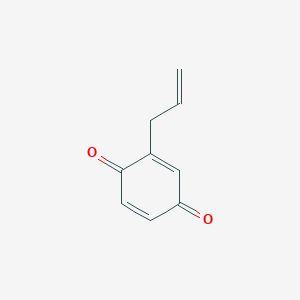
1,3,5-Triazine-2,4,6-triamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine oxalate is a chemical compound that combines 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, with oxalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. Melamine is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through the trimerization of cyanamide or dicyandiamide . The reaction involves heating cyanamide in the presence of a catalyst to form melamine. The oxalate salt is then formed by reacting melamine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine involves the high-pressure reaction of urea, which decomposes to form cyanamide. The cyanamide then trimerizes to form melamine. The oxalate salt is produced by mixing melamine with oxalic acid in a suitable solvent and allowing the reaction to proceed to completion .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring.
Substitution: Substitution reactions can occur at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted triazines, which have applications in different fields such as agriculture and pharmaceuticals .
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine oxalate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: Investigated for its potential use in biological assays and as a component in biochemical research.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine oxalate involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): The parent compound, known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another derivative of triazine, used in the production of disinfectants and herbicides.
Cyanuric Chloride: A triazine derivative used as a starting material for the synthesis of various herbicides.
Uniqueness
1,3,5-Triazine-2,4,6-triamine oxalate is unique due to its combination of melamine and oxalic acid, which imparts specific properties that are useful in various applications. The oxalate salt form enhances its solubility and reactivity, making it suitable for different industrial and research purposes .
Propriétés
Numéro CAS |
67797-68-6 |
|---|---|
Formule moléculaire |
C5H8N6O4 |
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H2O4/c4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
Clé InChI |
OWUDFCCCSKRXAN-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Numéros CAS associés |
67797-68-6 70285-36-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)


![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)

![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)
![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
